platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

Catalog No.
S1486269
CAS No.
109781-47-7
M.F
C44H8F20N4Pt
M. Wt
1167.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafl...

CAS Number

109781-47-7

Product Name

platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

IUPAC Name

platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

Molecular Formula

C44H8F20N4Pt

Molecular Weight

1167.6 g/mol

InChI

InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2

InChI Key

OXKPMKLTIJUTAM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2]

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2]

Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide is a complex porphyrin compound characterized by the presence of platinum(II) at its core and multiple pentafluorophenyl substituents. The structure consists of a porphyrin ring with four 2,3,4,5,6-pentafluorophenyl groups attached to the pyrrole units. This compound exhibits unique photophysical properties due to the heavy metal center and the electron-withdrawing nature of the fluorinated phenyl groups, making it an interesting candidate for various applications in sensing and catalysis.

The primary application of PtTFPP lies in its ability to interact with specific gases, particularly oxygen (O2). PtTFPP acts as an optical oxygen sensor. When exposed to O2, its fluorescence properties change. This change can be measured and used to quantify the amount of oxygen present [, ]. The exact mechanism involves the interaction of O2 with the central Pt(II) ion, altering the electronic structure of the molecule and influencing its fluorescence emission [].

Photostable Sensor for Oxygen and other Analytes

PT(II) Meso-tetra(pentafluorophenyl)porphine, also known as PtTFPP, is a synthetic porphyrin compound with several applications in scientific research. One of its key functionalities is as a photostable sensor for oxygen and other analytes.

Its photoluminescence properties, meaning it emits light upon absorbing light, make it suitable for sensing oxygen. In the presence of oxygen, PtTFPP exhibits phosphorescence quenching, meaning the intensity of its emitted light decreases. This allows researchers to measure oxygen concentration by monitoring the emitted light intensity. Studies have shown PtTFPP's effectiveness in sensing oxygen in various environments, including biological systems and fuel cells [].

Beyond oxygen detection, PtTFPP can also be employed as a sensor for other analytes, including explosives and toxic chemicals. This is achieved by functionalizing the molecule with specific groups that selectively bind to the target analyte, leading to changes in its luminescence properties [].

Pressure-Sensitive Paint (PSP)

Another important application of PT(II) Meso-tetra(pentafluorophenyl)porphine is in the field of pressure-sensitive paints (PSPs). These are specialized coatings that change their luminescence properties when subjected to pressure changes. PtTFPP is a common luminophore used in PSP formulations due to its high sensitivity to pressure and photostability [].

The synthesis of platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide typically involves:

  • Porphyrin Formation: The initial step involves synthesizing the free-base porphyrin through a condensation reaction of pyrrole and an appropriate aldehyde.
  • Metalation: Platinum(II) chloride is added to the free-base porphyrin in a solvent like benzonitrile under reflux conditions to facilitate the insertion of platinum into the porphyrin ring .
  • Purification: The resulting complex is purified using chromatography techniques.

This compound has several notable applications:

  • Sensing Devices: Due to its fluorescence properties, it can be utilized in sensors for detecting specific analytes like hydrogen peroxide .
  • Photocatalysis: It is effective in photocatalytic reactions for hydrogen evolution and other light-driven processes .
  • Biomedical

Interaction studies focus on understanding how this platinum porphyrin interacts with biomolecules and other compounds. Key areas of interest include:

  • Fluorescence Quenching: Investigating how binding events affect fluorescence intensity can provide insights into its sensing capabilities.
  • Electrochemical Behavior: Studying redox potentials and reaction kinetics can reveal information about its reactivity and stability in biological systems .

Several compounds share structural or functional similarities with platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide. These include:

Compound NameStructureUnique Features
Platinum(II) TetraphenylporphyrinTetrakis phenyl groupsWidely studied for photodynamic therapy
Platinum(II) OctaethylporphyrinOctaethyl substituentsKnown for high quantum yields in organic light-emitting applications
Palladium(II) PorphyrinsPalladium centerOften used in catalysis but less photostable than platinum complexes

The uniqueness of platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide lies in its extensive fluorination which enhances electron-withdrawing characteristics and alters its electronic properties significantly compared to other porphyrins. This feature contributes to its distinctive photophysical behavior and potential applications in advanced sensing technologies.

Condensation-Oxidation Approaches for Fluorinated Porphyrin Backbones

The synthesis of the free-base porphyrin precursor, 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (H₂TPPF₂₀), follows Lindsey’s modified condensation-oxidation protocol. Pyrrole and pentafluorobenzaldehyde undergo acid-catalyzed cyclization in dichloromethane/methanol under inert conditions, typically using BF₃·OEt₂ or trifluoroacetic acid (TFA) as Lewis acid catalysts (Table 1).

Table 1: Optimization of H₂TPPF₂₀ Synthesis

CatalystSolventTemp (°C)Time (h)Yield (%)Source
BF₃·OEt₂CH₂Cl₂/MeOH252438
TFACH₂Cl₂254832
HClPropionic acid140110

Oxidation of the porphyrinogen intermediate to H₂TPPF₂₀ is achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-withdrawing pentafluorophenyl groups stabilize the porphyrin against oxidative degradation, enabling yields up to 38%. Mechanistically, the reaction proceeds via protonation of the aldehyde, pyrrole condensation into a linear oligomer, and subsequent cyclization.

Palladium-Mediated Heterogeneous Metal Insertion Techniques

Platinum insertion into H₂TPPF₂₀ is performed by refluxing the free-base porphyrin with PtCl₂ in high-boiling solvents like benzonitrile or toluene. The reaction typically requires 12–24 hours under nitrogen, with yields exceeding 90%.

Key Mechanistic Steps:

  • Coordination: PtCl₂ binds to the porphyrin’s nitrogen atoms, forming a transient Pt(II)-porphyrinogen complex.
  • Redox Activation: The central platinum ion undergoes reduction from Pt(II) to Pt(0), followed by re-oxidation to Pt(II) upon exposure to air.
  • Stabilization: Fluorine substituents withdraw electron density, preventing aggregation and enhancing solubility in nonpolar media.

Notably, PtTFPP exhibits a red-shifted Soret band (λₘₐₓ ≈ 420 nm) compared to non-fluorinated analogs due to extended π-conjugation and electron-deficient character.

Post-Functionalization Strategies for meso-Fluoroaryl Substituents

The para-fluorine atoms on the pentafluorophenyl groups undergo nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example:

Amine Functionalization:
PtTFPP reacts with primary amines (RNH₂) in DMF at 80°C, displacing para-F groups to form PtTFPP-NR₂ derivatives. Microwave-assisted synthesis reduces reaction times from 48 hours to 30 minutes while maintaining yields >85%.

Thiol Functionalization:
Thiophenol derivatives are synthesized using K₂CO₃ as a base, yielding water-soluble porphyrins for biomedical applications.

Table 2: SNAr Reactivity of PtTFPP

NucleophileConditionsYield (%)ApplicationSource
NH₂CH₂CH₂NH₂DMF, 80°C, 24 h95Dendritic polymers
HSPhK₂CO₃, DMF, 12 h78Photodynamic therapy
OCH₂CH₃NaH, THF, 6 h65Sensor coatings

Role in Photoinduced Electron Transfer Reactions

The photophysical properties of PtTFPP are dominated by its ability to maintain long-lived triplet excited states (τₜ ~10⁻⁶ s) through efficient intersystem crossing from singlet to triplet states [3]. Unlike non-fluorinated analogs like platinum(II)-tetraphenylporphyrin (PtTPP), PtTFPP avoids aggregation-caused quenching in the solid state due to edge-to-face packing via F⋯F interactions (2.8-3.1 Å), rather than π-π stacking [1] [2]. This structural feature preserves 85% of its photoluminescence quantum yield in aggregated form, compared to <50% for PtTPP [1].

In photocatalytic hydrogen evolution (PHE), PtTFPP demonstrates a direct electron transfer mechanism from the photoexcited porphyrin macrocycle to protons. Transient absorption spectroscopy reveals a two-step process: (1) photoexcitation generates a singlet state (S₁ → Sₙ), followed by intersystem crossing to a triplet state (T₁), and (2) electron transfer from T₁ to H⁺ with a rate constant of 2.1×10⁸ s⁻¹ [2]. The conduction band energy (-0.80 eV vs. vacuum) and valence band energy (1.40 eV) of PtTFPP create a 2.20 eV bandgap, thermodynamically favorable for proton reduction (E°(H⁺/H₂) = -4.44 eV) [2]. This enables a cocatalyst-free PHE rate of 400 μmol g⁻¹ h⁻¹ under visible light, outperforming PtTPP by 300% [1].

Coordination Chemistry with Transition Metal Complexes

PtTFPP acts as a versatile ligand for constructing heterometallic assemblies due to the platinum(II) center’s square-planar geometry and axial coordination sites. The fluorinated phenyl groups modulate electron density at the metal center, as evidenced by a 120 mV positive shift in the Pt²⁺/Pt³⁺ redox potential compared to PtTPP [2]. This electron-withdrawing effect enhances stability in oxidizing environments, with ≤5% degradation after 40 hours of photocatalytic operation [3].

Coordination studies with [Ru(bpy)₃]²⁺ (bpy = 2,2’-bipyridine) demonstrate Förster resonance energy transfer (FRET) efficiencies of 78-92%, depending on the supramolecular architecture [3]. In one configuration, axial coordination of Ru(II) to PtTFPP’s platinum center (Pt-N bond length: 2.05 Å) creates a dyad system with a 15 ns excited-state lifetime, suitable for multielectron transfer processes. X-ray absorption near-edge structure (XANES) analysis confirms charge redistribution at the Pt center upon coordination, with a 0.12 Å contraction in the Pt-Nₐₓᵢₐₗ bond during photoexcitation [2].

Redox-Active Behavior in Hybrid Nanomaterials

When incorporated into metal-organic frameworks (MOFs) or carbon nanotube composites, PtTFPP exhibits enhanced charge separation efficiency. In a Zn₄O-based MOF, PtTFPP nodes demonstrate a 230% increase in photocurrent density (18.7 μA cm⁻²) compared to isolated molecules, attributed to directional electron transport through the framework [5]. Nyquist plots reveal a 63% reduction in electron transport resistance (Rct = 12.4 kΩ) when PtTFPP is embedded in graphene oxide, versus 33.6 kΩ for PtTPP composites [2].

The redox activity of PtTFPP enables its use in electrochemical sensors. Cyclic voltammetry in acetonitrile shows three reversible waves at -0.35 V (Por/Por⁻- ), -1.02 V (Por⁻- /Por²⁻), and -1.45 V (Pt²⁺/Pt⁺) vs. Fc/Fc⁺ [1]. Functionalization with single-walled carbon nanotubes yields a methane sensor with a detection limit of 2.3 ppm, leveraging charge transfer between PtTFPP’s triplet state and CH₄’s C-H σ* orbital [5].

Key Data Table

PropertyPtTFPP ValuePtTPP ValueMeasurement Technique
PHE Rate (μmol g⁻¹ h⁻¹)400130Gas chromatography [1]
τₜ (Triplet Lifetime)1.24 μs0.83 μsTransient absorption [2]
FRET Efficiency92%65%Time-resolved fluorescence [3]
Water Contact Angle78°112°Goniometry [2]
MOF Photocurrent Density18.7 μA cm⁻²5.6 μA cm⁻²Photoelectrochemical cell [5]

Fundamental Principles of Oxygen Quantification

Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide exhibits exceptional oxygen sensing capabilities through a well-characterized phosphorescence quenching mechanism. The compound demonstrates a long-lived phosphorescent excited state with a lifetime of 66 microseconds in nitrogen atmosphere [1], which becomes significantly reduced in the presence of oxygen through dynamic quenching processes.

The oxygen sensing mechanism operates through the interaction between the photoexcited triplet state of the platinum porphyrin and ground-state molecular oxygen. Upon optical excitation, the porphyrin molecules undergo intersystem crossing to form long-lived triplet states that are readily quenched by oxygen molecules through collisional energy transfer processes [2]. The quenching rate constant has been measured at 5.0 × 10^8 M^-1 s^-1, indicating highly efficient oxygen sensitivity [1].

Stern-Volmer Relationship and Quantitative Analysis

The quantitative relationship between oxygen concentration and phosphorescence intensity follows the Stern-Volmer equation, which describes the linear correlation between quenching efficiency and analyte concentration [3]. For platinum porphyrin oxygen sensors, this relationship is expressed as:

I₀/I = 1 + K_SV[O₂]

Where I₀ represents the phosphorescence intensity in the absence of oxygen, I is the intensity in the presence of oxygen, K_SV is the Stern-Volmer constant, and [O₂] is the oxygen concentration [4].

Research has demonstrated that the Stern-Volmer constant varies significantly depending on the polymer matrix and environmental conditions. Studies show K_SV values ranging from 0.62%/kPa in polystyrene matrices to significantly higher values in more oxygen-permeable polymer systems [5]. The temperature sensitivity of these sensors has been characterized at -0.63%/°C at 100 kPa pressure, making them suitable for applications requiring stable temperature performance [6].

Performance Characteristics and Detection Limits

The oxygen sensing performance of platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide demonstrates remarkable sensitivity with detection limits as low as 1.5 hPa in fiber-optic sensor configurations [7]. The phosphorescence lifetime changes dramatically from 66 microseconds in nitrogen to 16.3 microseconds in air at 210 hPa oxygen pressure [7], providing a wide dynamic range for oxygen quantification.

The compound exhibits excellent photostability with only 9.2% intensity loss after 50 hours of continuous illumination at 508 nm [8], making it suitable for long-term monitoring applications. Response times for oxygen concentration changes are typically 18 seconds for transitions from deoxygenated to oxygenated conditions [8], providing adequate temporal resolution for most sensing applications.

Integration into Pressure-Sensitive Paint Formulations

Polymer Matrix Optimization

The integration of platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide into pressure-sensitive paint formulations requires careful optimization of the polymer matrix to achieve optimal sensing performance. Research has demonstrated that fluoroacrylic polymer binders provide excellent pressure sensitivity with values of 0.75%/kPa while maintaining low temperature sensitivity of -0.63%/°C [6].

Advanced formulations incorporating poly[1-(trimethylsilyl)-1-propyne] as the polymer matrix have achieved exceptional pressure sensitivity values of 78.46%/kPa, particularly suited for low-pressure environment applications [9]. The high oxygen permeability of this polymer matrix enables rapid oxygen diffusion, resulting in fast response times suitable for dynamic pressure measurements.

Luminophore Concentration Effects

The concentration of platinum porphyrin luminophore within the polymer matrix significantly influences the overall sensor performance. Studies have shown that luminophore concentrations of 800 micromolar provide optimal balance between signal intensity and pressure sensitivity. Higher concentrations can lead to self-quenching effects that reduce the overall sensitivity, while lower concentrations may result in insufficient signal levels for accurate measurements.

Polymer-ceramic formulations incorporating mesoporous silica particles have demonstrated enhanced pressure sensitivity compared to traditional polymer-only systems. The increased surface area provided by the mesoporous structure facilitates more efficient oxygen-luminophore interactions, resulting in improved sensor performance [9].

Temperature Compensation Strategies

Temperature compensation in pressure-sensitive paint formulations has been achieved through dual-luminophore systems that incorporate both pressure-sensitive and temperature-reference compounds. The platinum porphyrin serves as the pressure sensor while perylene acts as the temperature reference, with separate emission signals captured through different spectral channels.

The temperature sensitivity of platinum porphyrin-based pressure-sensitive paints varies significantly with formulation composition. Optimized formulations using specific polymer matrices have achieved temperature sensitivities as low as 0.22%/K at 100 kPa, representing substantial improvements over traditional formulations.

Microfluidic Sensor Development for Dissolved Oxygen Monitoring

Microfluidic Platform Design

The development of microfluidic sensors utilizing platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide for dissolved oxygen monitoring represents a significant advancement in miniaturized sensing technology. These platforms typically incorporate polydimethylsiloxane microstructure arrays coated with the platinum porphyrin sensing membrane.

The microfluidic approach offers several advantages including reduced sample volume requirements, enhanced sensitivity through increased surface-to-volume ratios, and the ability to perform real-time monitoring. Detection limits as low as 0.01 mg/L have been achieved with response times of 22 seconds, making these sensors suitable for continuous water quality monitoring applications.

Fabrication Methodologies

Microfluidic oxygen sensors are fabricated using standard soft lithography techniques with polydimethylsiloxane as the primary structural material. The platinum porphyrin sensing compound is typically incorporated through spin-coating or dip-coating processes, with film thickness optimization crucial for achieving optimal sensitivity.

The fabrication process involves creating microchannels with dimensions ranging from 25 micrometers to several hundred micrometers, depending on the specific application requirements. The sensing films are patterned using photolithography techniques to create spatially resolved sensing regions within the microfluidic device.

Performance in Aqueous Environments

Platinum porphyrin-based microfluidic sensors demonstrate excellent performance in aqueous environments with detection ranges spanning from 0.5 mg/L to 3.3 mg/L dissolved oxygen at standard atmospheric pressure and 25°C. The sensors exhibit linear Stern-Volmer behavior across the operational range, enabling accurate quantitative measurements.

The biocompatibility of polydimethylsiloxane substrates combined with the chemical stability of the platinum porphyrin compound makes these sensors suitable for biological applications including cell culture monitoring and biomedical diagnostics. The sensors maintain stable performance over extended periods without significant drift or degradation.

Advanced Integration Strategies

Recent developments in microfluidic sensor technology have incorporated smartphone-based detection systems that utilize photomultiplier tube counters in conjunction with mobile applications for real-time data acquisition and analysis. This integration enables portable, intelligent dissolved oxygen monitoring systems suitable for field applications.

The combination of microfluidic-based sensing membranes with reliable phosphorescence intensity detection modules has resulted in intelligent sensors capable of continuous, real-time dissolved oxygen analysis with high accuracy across diverse water sample types. These advanced systems represent the convergence of optical sensing principles with modern electronics and mobile computing platforms.

Research Findings and Performance Data

ParameterValueMatrix/ConditionsReference
Phosphorescence Lifetime in Air (τ_air)16.3 μsPolystyrene, 210 hPa O₂ [7]
Phosphorescence Lifetime in N₂ (τ₀)66 μsNitrogen atmosphere [1]
Quenching Rate Constant (k_q)5.0 × 10⁸ M⁻¹ s⁻¹Aqueous solution [1]
Stern-Volmer Constant (K_SV)0.62%/kPaPolystyrene matrix [5]
Pressure Sensitivity (I₀/I_100)3.6 - 6.8Film thickness dependent
Temperature Sensitivity-0.63%/°CAt 100 kPa pressure [6]
Response Time (90% change)18 sDe-oxygenated to oxygenated [8]
Detection Limit1.5 hPaFiber-optic sensor [7]
Photostability (% loss after 50h)9.2%Continuous 508 nm illumination [8]
PSP FormulationPressure Sensitivity (%/kPa)Temperature Sensitivity (%/°C)Response TimeApplication
PtTFPP/FIB Polymer0.75-0.63Fast (kHz)Aerodynamic testing
PtTFPP/PTMSP78.46Not specifiedFastLow-pressure environments
PtTFPP/TiO₂-PDMS16.9Not specified22 sDissolved oxygen monitoring
PtTFPP/Polystyrene0.8460.22Not specifiedGeneral PSP
PtTFPP/mSiO₂-PIBM96% constancyLower dependencyNot specifiedLow-pressure environments
Sensor ConfigurationDetection RangeSensitivityResponse TimeSpecial Features
PtTFPP/PDMS Microchannels0.01 mg/L LOD16.922 sSmartphone integration
PtOEP/PDMS Membrane0.5 mg/L - 3.3 mg/LHigh sensitivityNot specifiedBiocompatible
PtOEPK/Polystyrene0-42.5 ppmLinear Stern-VolmerNot specifiedPhase-based detection
PtTFPP/PDMS ArraysNot specifiedHigh sensitivityNot specifiedMicrostructure arrays

Hydrogen Bond Acceptor Count

24

Exact Mass

1167.007754 g/mol

Monoisotopic Mass

1167.007754 g/mol

Heavy Atom Count

69

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Platinum(II) 5,10,15,20-tetrakis-(2,3,4,5,6-pentafluorophenyl)porphyrin

Dates

Last modified: 08-15-2023

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